Boc-NH-PEG12-CH2CH2COOH
Description
Significance of Poly(ethylene glycol) (PEG) Scaffolds in Advanced Chemical Synthesis and Bioconjugation
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer made from the repetition of ethylene (B1197577) oxide units. britannica.combroadpharm.com Its significance in advanced chemical synthesis and bioconjugation stems from a unique combination of properties. PEG is biocompatible, non-toxic, and soluble in water and many organic solvents. molecularcloud.org These characteristics make it an ideal scaffold for a variety of applications.
In the realm of bioconjugation, the process of covalently linking molecules, PEG chains are widely used to improve the in vivo stability and hydrophilicity of the resulting conjugates. highforceresearch.com The attachment of PEG chains, a process known as PEGylation, can increase the circulation time of therapeutic molecules and reduce their immunogenicity. nih.gov This is achieved, in part, by the steric hindrance provided by the flexible PEG chains, which can shield the conjugated molecule from enzymatic degradation and recognition by the immune system. broadpharm.com
Furthermore, PEG-based hydrogels are extensively utilized for the controlled delivery of therapeutic biomolecules. britannica.com These hydrogels can be chemically modified to fine-tune their material properties for specific applications. britannica.com The inert and "water-loving" nature of PEG also makes it valuable for passivating surfaces to prevent the non-specific binding of proteins, a critical consideration in single-molecule studies and medical implant coatings. britannica.combroadpharm.com
The Role of Bifunctional Linkers in Molecular Design for Chemical Biology
Bifunctional linkers are molecules that act as bridges, connecting two different molecular entities. bldpharm.com They are fundamental to the design of complex molecular architectures in chemical biology, enabling the creation of novel molecules with tailored functions. nih.gov These linkers typically consist of two reactive functional groups connected by a spacer. nih.gov
A prominent application of bifunctional linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). bldpharm.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's natural protein disposal machinery. medchemexpress.com The linker in a PROTAC plays a crucial role, influencing the spatial arrangement of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex. bldpharm.com
Bifunctional linkers are also instrumental in creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. acs.org This approach allows for the targeted delivery of the drug, minimizing off-target effects. The design of the linker in ADCs is critical for ensuring the stability of the conjugate in circulation and the efficient release of the drug at the target site.
Overview of Boc-NH-PEG12-CH2CH2COOH as a Versatile Synthetic Intermediate
This compound is a heterobifunctional molecule that integrates the beneficial properties of a PEG scaffold with the versatility of two distinct reactive functional groups. lookchem.com It features a tert-butoxycarbonyl (Boc)-protected amine at one end and a carboxylic acid at the other, separated by a 12-unit PEG chain. lookchem.comsigmaaldrich.com
The Boc group serves as a protecting group for the amine, which can be selectively removed under mild acidic conditions to reveal a reactive primary amine. lookchem.com The terminal carboxylic acid can be readily activated to form stable amide bonds with primary amines. This orthogonal reactivity allows for a stepwise and controlled conjugation strategy, making it an invaluable tool for chemists.
Due to this unique combination of features, this compound is widely employed as a key intermediate in the synthesis of complex biomolecules, drug delivery systems, and advanced materials. lookchem.com Its application in the construction of PROTACs highlights its significance in the development of new therapeutic modalities. medchemexpress.comstratech.co.uk
Chemical Compound Information
| Compound Name |
| This compound |
| Poly(ethylene glycol) |
| Ethylene oxide |
| Ethylene glycol |
| tert-butoxycarbonyl |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1415981-79-1 |
| Molecular Formula | C32H63NO16 |
| Molecular Weight | 717.84 g/mol |
| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41-tridecaoxa-5-azatetratetracontan-44-oic acid |
| Physical Form | Liquid |
| Purity | ≥98% |
| Storage | -20°C, protect from light |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111799 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415981-79-1 | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Boc Nh Peg12 Ch2ch2cooh
Functional Group Interconversions and Derivatization Strategies
The utility of Boc-NH-PEG12-CH2CH2COOH lies in the orthogonal nature of its two terminal functional groups. The Boc-protected amine and the carboxylic acid can be selectively deprotected and activated, respectively, allowing for a wide range of chemical transformations.
Selective Deprotection of the Boc Amine
The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. researchgate.net
The deprotection of the Boc group is typically achieved by treatment with a strong acid. broadpharm.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.
Commonly used acidic reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is highly effective for Boc removal. nih.gov The concentration of TFA can be adjusted to control the rate of deprotection and to potentially achieve selectivity in the presence of other acid-sensitive groups.
Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent, such as dioxane or diethyl ether, is another common reagent for Boc deprotection. youtube.com
Lewis Acids: Certain Lewis acids can also catalyze the removal of the Boc group. mdpi.com
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or m-cresol (B1676322) are often added to the reaction mixture to trap the carbocation. sigmaaldrich.com
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to room temperature | Highly effective, volatile byproducts. nih.gov |
| Hydrochloric Acid (HCl) | 4M in Dioxane, room temperature | Common and cost-effective. |
| Formic Acid | Neat or in a solvent | Milder alternative to TFA or HCl. |
| p-Toluenesulfonic acid (pTSA) | Catalytic amount in a suitable solvent | Can be used for selective deprotection. mdpi.com |
Carboxylic Acid Activation for Subsequent Conjugation Reactions
The carboxylic acid terminus of this compound can be activated to facilitate the formation of amide or ester bonds, which is a cornerstone of its application in bioconjugation. lookchem.com
The formation of an amide bond between the carboxylic acid and a primary or secondary amine is one of the most common applications of this linker. This transformation requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com EDC is particularly favored for biological applications due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com The reaction proceeds through an O-acylisourea intermediate. To improve efficiency and reduce side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is often included. nih.govnih.gov
Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often provide faster reaction times and higher yields, especially for sterically hindered substrates. peptide.com HATU and similar reagents (e.g., HBTU, TBTU) are typically used in the presence of a non-nucleophilic base like DIPEA. nih.gov
| Coupling Reagent | Additive | Base | Common Solvent | Key Features |
| EDC | HOBt or OxymaPure | DIPEA (optional) | DMF, DCM, Water | Water-soluble byproducts, suitable for biological applications. peptide.comnih.gov |
| DCC | HOBt | - | DMF, DCM | Insoluble dicyclohexylurea byproduct, good for solution-phase synthesis. peptide.com |
| HATU | - | DIPEA | DMF, NMP | High efficiency, fast reaction rates, low racemization. peptide.com |
The carboxylic acid group can also be converted into an ester. This can be achieved through several methods:
Fischer Esterification: Reaction with an alcohol under acidic catalysis. This method is generally not preferred for complex molecules due to the harsh conditions.
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., cesium carbonate) to form the carboxylate salt, which is then reacted with an alkyl halide.
Coupling Reagent-Mediated Esterification: Similar to amide bond formation, coupling reagents like DCC can be used to form esters in the presence of an alcohol and a catalyst such as 4-(dimethylamino)pyridine (DMAP). youtube.com
Furthermore, the carboxylic acid can be converted into other functional groups, such as acyl halides or acyl azides, to enable different types of conjugation chemistries. For example, conversion to an N-hydroxysuccinimide (NHS) ester creates a more stable, amine-reactive intermediate that can be isolated and used in a subsequent reaction step. thermofisher.com
Applications of Boc Nh Peg12 Ch2ch2cooh in Advanced Chemical Biology
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.comnih.gov A PROTAC molecule is composed of three main parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comjenkemusa.com
Influence of PEG12 Linker Length on PROTAC Efficacy and Target Degradation Kinetics
The length and composition of the linker are critical parameters that significantly influence a PROTAC's efficacy. nih.govbroadpharm.com The distance between the POI and the E3 ligase, dictated by the linker, must be optimized to allow for the formation of a stable and functional ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. precisepeg.comnih.gov
Research has shown that there is often an optimal linker length for a given POI-E3 ligase pair. nih.gov Linkers that are too short can cause steric hindrance, preventing the two proteins from binding simultaneously to the PROTAC. researchgate.net Conversely, linkers that are excessively long may lead to unproductive ternary complex conformations or increased off-target effects. researchgate.net Studies comparing PROTACs with varying PEG linker lengths have demonstrated that even small changes in the number of PEG units can dramatically alter degradation efficiency. nih.govnih.gov For example, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be superior to a 12-atom linker in promoting ER degradation over extended time periods. nih.gov This highlights the necessity of systematically evaluating linker length to identify the most potent degrader for a specific target. nih.gov
Table 1: Research Findings on the Impact of Linker Length on PROTAC Efficacy
| PROTAC System | Linker Length Variation | Observation | Reference |
| Estrogen Receptor (ER)-α Degraders | 9, 12, 16, 19, and 21 atom chain lengths | The 16-atom linker proved superior to the 12-atom linker for ER degradation over extended time. | nih.gov |
| Bruton's Tyrosine Kinase (BTK) Degraders | ≥ 4 PEG units vs. shorter linkers | Longer linkers (≥ 4 PEG units) maintained binding affinity for BTK and CRBN, while shorter linkers impaired affinity up to 20-fold. | nih.gov |
| General PROTAC Design | N/A | Optimal linker length is crucial for maximal interaction between the target protein and E3 ligase, leading to efficient ubiquitination. | nih.gov |
Strategies for Ligand Attachment to the Boc-Protected Amine and Carboxylic Acid Termini of the Linker
The Boc-NH-PEG12-CH2CH2COOH molecule offers two distinct functional handles for ligand conjugation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. broadpharm.com It is stable under many reaction conditions but can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. masterorganicchemistry.comchemistrysteps.com
A common synthetic strategy involves a two-step process:
First Ligand Attachment: The terminal carboxylic acid of the linker is activated, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester such as an N-hydroxysuccinimide (NHS) ester. This activated acid is then reacted with an amine-containing E3 ligase ligand or POI ligand to form a stable amide bond. masterorganicchemistry.com
Second Ligand Attachment: Following the first coupling, the Boc protecting group on the other end of the linker is removed with acid. broadpharm.com This reveals a free amine, which can then be coupled to the second ligand (the one not used in the first step) that has a corresponding carboxylic acid functional group, again using standard amide bond formation chemistry. masterorganicchemistry.com This sequential approach allows for the controlled and directed assembly of the final heterobifunctional PROTAC molecule.
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the process of covalently linking molecules, such as synthetic linkers, to biomolecules like proteins or nucleic acids. nih.gov The defined structure and dual functionality of this compound make it a valuable reagent for these applications, a process often referred to as PEGylation. nih.govcreativepegworks.com
Covalent Attachment to Biomolecules, including Proteins, Peptides, and Nucleic Acids
The covalent attachment of PEG chains, or PEGylation, is a well-established technique to improve the therapeutic properties of biomolecules. creativepegworks.comcpcscientific.com This modification can shield antigenic sites, reduce immunogenicity, increase in vivo half-life by reducing renal clearance, and improve solubility. nih.govcpcscientific.com
The functional groups on this compound allow for its covalent attachment to various biomolecules:
Proteins and Peptides: The most common targets for conjugation on proteins and peptides are the primary amine groups found in the side chain of lysine (B10760008) residues and at the N-terminus. nih.gov The carboxylic acid end of this compound can be activated (e.g., as an NHS ester) and reacted with these amines to form stable amide bonds. Alternatively, after deprotection of the Boc group, the resulting amine on the linker can be coupled to carboxylic acid side chains of aspartic or glutamic acid residues on a protein using carbodiimide (B86325) chemistry. acs.org
Nucleic Acids: For nucleic acids, conjugation typically involves chemically modified oligonucleotides that have been synthesized to include reactive functional groups, such as primary amines. The activated carboxylic acid of the PEG12 linker can then be coupled to these amine-modified nucleic acids, similar to the strategy used for proteins. This allows for the attachment of the PEG linker to DNA or RNA strands for various diagnostic or therapeutic applications.
Development of Antibody-Drug Conjugates (ADCs) and Related Biologics
The this compound molecule provides a discrete-length PEG spacer, which is incorporated between the antibody and the cytotoxic payload. The Boc-protected amine can be deprotected to react with a payload derivative, while the carboxylic acid can be activated to couple with amino groups on the antibody, typically after conjugation to another functional moiety. This PEGylated linker helps to mitigate the hydrophobicity often associated with cytotoxic drugs and the linkers used to attach them. adcreview.com By increasing the hydrophilicity of the entire ADC, the PEG12 spacer can prevent aggregation, which is a common problem that can lead to rapid clearance from circulation and reduced efficacy. molecularcloud.org
Research has shown that the inclusion of PEG spacers can lead to improved ADC characteristics. For example, the strategic placement of a PEG12 spacer in the ADC SGN-CD228A resulted in a notable decrease in liver uptake and clearance, which in turn enhanced the conjugate's efficacy and tolerability. rsc.org The ability to create more soluble and stable ADCs allows for the development of conjugates with a higher drug-to-antibody ratio (DAR), potentially leading to greater potency without compromising pharmacokinetic properties. adcreview.commolecularcloud.org
Impact of the PEG12 Spacer on Conjugate Solubility, Flexibility, and Biocompatibility in Aqueous Environments
The polyethylene (B3416737) glycol (PEG) chain is well-known for its unique properties in aqueous solutions, which are conferred upon conjugates when this compound is used as a linker.
Flexibility: The PEG12 spacer acts as a flexible, long-chain linker. This flexibility can be advantageous by ensuring that the conjugated molecule (e.g., a cytotoxic drug) and the antibody can function without steric hindrance. It provides sufficient distance between the two components, preserving the antibody's binding affinity for its target antigen.
Biocompatibility: PEG is recognized as a biocompatible and non-immunogenic polymer. molecularcloud.org When attached to biomolecules or drugs, the PEG chain forms a hydration shell by coordinating with water molecules. molecularcloud.org This shell can mask the conjugate from the host's immune system, reducing the likelihood of an immune response. Furthermore, this hydration layer reduces non-specific interactions with other proteins and cells, which can prolong the conjugate's circulation half-life and improve its pharmacokinetic profile. molecularcloud.orgnih.gov
| Property | Impact of PEG12 Spacer | Research Finding |
| Solubility | Increases hydrophilicity of the conjugate. | PEG linkers enhance the water solubility of ADCs, which is crucial when working with hydrophobic payloads, and can enable higher drug-to-antibody ratios (DAR). adcreview.commolecularcloud.org |
| Aggregation | Reduces tendency for the conjugate to aggregate. | By mitigating hydrophobic interactions, PEG spacers decrease aggregation, which can otherwise lead to rapid clearance and lower efficacy. adcreview.comrsc.org |
| Pharmacokinetics | Prolongs circulation half-life and reduces non-specific clearance. | The PEG chain creates a hydration shell, reducing non-specific protein adsorption and uptake by the reticuloendothelial system. molecularcloud.orgnih.gov |
| Biocompatibility | Lowers potential for immunogenicity. | PEG can shield the attached payload or protein from the immune system, thereby reducing the risk of an immune response. |
Peptide and Peptidomimetic Synthesis
The defined structure of this compound makes it an ideal building block for modifying peptides and creating peptidomimetics with tailored properties. The Boc protecting group is a staple in peptide chemistry, allowing for the stepwise assembly of amino acids. youtube.com
Incorporation of this compound into Complex Peptide Architectures
In solid-phase peptide synthesis (SPPS), this compound can be used like a modified amino acid. youtube.com After the initial C-terminal amino acid is anchored to a resin, the synthesis proceeds by sequentially adding amino acids. youtube.com To incorporate the PEG12 spacer, the carboxylic acid end of this compound is activated using standard coupling reagents (like HATU or EDC) and reacted with the free N-terminal amine of the growing peptide chain on the solid support. broadpharm.com
Once coupled, the Boc protecting group on the other end of the PEG spacer is removed under acidic conditions. This reveals a new free amine, which then becomes the site for the addition of the next amino acid in the sequence. This process allows for the precise insertion of the hydrophilic and flexible PEG12 unit at any desired position within the peptide backbone, enabling the creation of complex, non-natural peptide structures.
Synthesis of Modified Peptides for Enhanced Stability and Tuned Bioactivity
The introduction of a PEG12 spacer into a peptide's structure can significantly alter its physicochemical and biological properties.
Enhanced Stability: PEGylation of peptides can protect them from proteolytic degradation by sterically hindering the approach of proteases. This leads to a longer in vivo half-life and increased metabolic stability.
Tuned Bioactivity: The PEG12 spacer can act as a flexible tether, for instance, to link a receptor-binding peptide sequence to another functional moiety, such as a fluorescent dye, a cytotoxic agent, or another peptide. This can be used to create bifunctional molecules where the spacer's length and flexibility are critical for optimal activity. Furthermore, by increasing the peptide's solubility, the PEG spacer can improve its bioavailability and efficacy. The modification can also influence the peptide's conformation, potentially locking it into a more bioactive form or altering its binding affinity for its target.
Development of Novel Materials and Nanostructures for Biomedical Applications
The functional end groups of this compound allow it to be used as a surface modification agent for a variety of materials, imparting the beneficial properties of PEGylation to bulk surfaces and nanoparticles. mdpi.comresearchgate.net
Functionalization of Polymeric and Nanomaterial Surfaces using PEGylation Strategies
The "grafting to" method is a common strategy for surface modification where pre-formed polymer chains are attached to a surface. nih.gov this compound is well-suited for this approach. For surfaces rich in amine groups (e.g., amine-functionalized polymers or nanoparticles), the carboxylic acid terminus of the PEG linker can be activated to form stable amide bonds, covalently attaching the PEG chain to the surface.
Alternatively, if the surface has carboxyl groups, the Boc group on the linker can be removed to expose the primary amine, which can then be coupled to the surface's carboxyl groups. This process creates a dense layer of PEG chains on the material's surface, a technique often referred to as creating a "PEG brush." nih.gov
This surface PEGylation is critical for biomedical applications. For nanoparticles intended for use as drug delivery vehicles, a PEG coating can reduce protein adsorption (the formation of a protein corona) and decrease uptake by the mononuclear phagocyte system. nih.gov This "stealth" effect prolongs the circulation time of the nanoparticles, allowing them to more effectively reach their intended target, such as a tumor. nih.gov For biomaterials used in implants or medical devices, a PEGylated surface can improve biocompatibility and reduce fouling. researchgate.net
| Material Type | Functionalization Strategy | Desired Outcome |
| Polymeric Nanoparticles | "Grafting to" via amide bond formation between the linker's COOH and surface NH2 groups. | Reduced protein corona formation, decreased cellular uptake by phagocytes, prolonged circulation time. nih.gov |
| Metallic Nanoparticles | Attachment via functional groups on a pre-coated surface (e.g., silica (B1680970) or polymer shell). | Improved colloidal stability, enhanced biocompatibility for in vivo applications. researchgate.net |
| Polymer Surfaces | Covalent attachment to create a "PEG brush" layer. | Improved biocompatibility, reduced biofouling, and enhanced performance of medical devices and implants. researchgate.netnih.gov |
Analytical and Spectroscopic Characterization in Research of Boc Nh Peg12 Ch2ch2cooh and Its Derivatives
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of Boc-NH-PEG12-CH2CH2COOH, ensuring that the synthesized or procured material corresponds to the expected chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
In the ¹H NMR spectrum, distinct signals corresponding to the different protons within the molecule are expected. The tert-butyl protons of the Boc protecting group typically appear as a sharp singlet at approximately 1.4 ppm. The methylene (B1212753) protons of the extensive PEG chain would manifest as a complex series of overlapping multiplets, usually in the range of 3.5-3.7 ppm. The protons of the ethyl group adjacent to the carboxylic acid and the methylene groups adjacent to the amide linkage will have characteristic chemical shifts that can be assigned based on their electronic environment.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the numerous carbons of the PEG backbone. The chemical shifts of these signals are highly sensitive to the local chemical environment, allowing for a complete structural assignment. Several chemical suppliers offer access to NMR data for this compound, which can be used as a reference. broadpharm.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
| Boc (tert-butyl) | 1.4 | Singlet |
| PEG Chain (-CH₂CH₂O-) | 3.5 - 3.7 | Multiplet |
| -NH-CH₂- | ~3.3 | Multiplet |
| -CH₂-COOH | ~2.5 | Triplet |
| -CH₂CH₂-COOH | ~3.7 | Triplet |
Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual spectra may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Compositional Verification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound, MS confirms the correct molecular mass and the integrity of the PEG chain.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The calculated molecular weight of this compound is 717.84 g/mol , and the observation of a corresponding mass-to-charge ratio in the spectrum provides strong evidence of the compound's identity. sigmaaldrich.combiochempeg.com
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, yielding a characteristic pattern of product ions. For this compound, common fragmentation pathways include the loss of the Boc group (a loss of 100 Da) or isobutylene (B52900) (a loss of 56 Da), as well as sequential losses of the ethylene (B1197577) glycol units (44 Da) from the PEG chain. This fragmentation pattern can definitively confirm the structure of the linker.
Chromatographic Techniques for Purification and Purity Analysis in Research
Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its purity before use in subsequent applications.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of PEGylated compounds. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for this purpose.
In a typical RP-HPLC setup for this compound, a C18 or C8 stationary phase is used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). The compound is retained on the column and then eluted, with the retention time being a characteristic property. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95% or higher are often required for research applications. biochempeg.com
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. While this compound is a monodisperse compound with a defined molecular weight, GPC can be a useful tool in the broader context of PEG characterization. For polydisperse PEG starting materials, GPC is essential for determining the molecular weight distribution (polydispersity index, PDI). For a monodisperse compound like this, GPC can be used to confirm the absence of any polymeric impurities or aggregates, appearing as a single, sharp peak.
Purity Assessment and Quality Control Methodologies in Academic and Research Settings
Ensuring the quality of this compound is paramount for the reproducibility and success of research experiments. A combination of the analytical techniques described above forms a robust quality control strategy.
A comprehensive quality control workflow would typically involve:
Identity Confirmation: Using NMR and MS to verify the chemical structure and molecular weight.
Purity Assessment: Employing HPLC to quantify the purity of the compound and identify any impurities. A purity of ≥95% is generally considered acceptable for most research applications. biochempeg.com
Appearance and Solubility: Visual inspection for color and physical state (often a liquid or oil) and testing solubility in relevant solvents like DMSO, DMF, or water. chemicalbook.combroadpharm.com
By implementing these rigorous analytical and spectroscopic characterization methods, researchers can be confident in the quality and integrity of their this compound, a critical prerequisite for its successful application in the synthesis of well-defined molecular constructs.
Comparative Analysis and Future Directions of Boc Nh Peg12 Ch2ch2cooh Research
Comparative Studies with Other PEG-Based Linkers and Protecting Groups (e.g., Fmoc, Cbz)
The choice of protecting group for the amine terminus is a critical decision in the synthesis of heterobifunctional linkers. The most common strategies in peptide and bioconjugate chemistry revolve around the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. Each has distinct chemical properties and deprotection requirements that dictate its suitability for a given synthetic route.
The Boc group, as used in Boc-NH-PEG12-CH2CH2COOH, is acid-labile, typically removed using strong acids like trifluoroacetic acid (TFA). iris-biotech.debiochempeg.com In contrast, the Fmoc group is base-labile and is removed with a mild base, most commonly piperidine. iris-biotech.deiris-biotech.de The Cbz group is typically cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst). masterorganicchemistry.com
This chemical divergence allows for "orthogonal" protection strategies, where one group can be removed without affecting the other, a crucial feature in multi-step synthesis. masterorganicchemistry.combiosynth.com For instance, a researcher could use a Boc-protected PEG linker in a synthesis where other components of the molecule are sensitive to base but stable in acid. The carboxyl end of this compound can be coupled to an amine, and then the Boc group can be removed to expose a new amine for subsequent reaction, all while an Fmoc-protected site elsewhere on the molecule remains intact.
| Protecting Group | Structure | Typical Deprotection Conditions | Key Characteristics |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-C(=O)- | Strong Acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.de | Stable to base and hydrogenation; generates gaseous byproducts upon cleavage. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-C(=O)- | Mild Base (e.g., Piperidine) iris-biotech.de | Stable to acid and hydrogenation; cleavage can be monitored by UV spectroscopy. |
| Cbz (Benzyloxycarbonyl) | C₆H₅-CH₂-O-C(=O)- | Catalytic Hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com | Stable to acid and base; cleavage conditions are orthogonal to both Boc and Fmoc. |
The specific structure of this compound offers a unique combination of advantages and limitations for its primary applications in PROTAC and bioconjugate development.
Advantages:
Orthogonality: The acid-labile Boc group is a key advantage when synthesizing molecules that contain base-labile functionalities. iris-biotech.de This allows for selective deprotection and stepwise construction of complex molecules.
Hydrophilicity and Spacing: The 12-unit PEG chain imparts significant water solubility, which can help overcome the inherent hydrophobicity of many small molecule ligands used in PROTACs and improve the pharmacokinetic properties of the final conjugate. precisepeg.combiochempeg.com The discrete length of the PEG chain (monodisperse) ensures batch-to-batch consistency, a critical factor for therapeutic development. biochempeg.combroadpharm.com The length provides adequate spacing to mitigate steric hindrance between the two ends of a bifunctional molecule, facilitating the formation of stable ternary complexes in PROTACs. nih.gov
Defined Reactive Handles: The molecule possesses two distinct functionalities: a protected amine (Boc-NH-) and a carboxylic acid (-COOH). The carboxylic acid is readily activated (e.g., with EDC or HATU) for stable amide bond formation with primary amines on proteins or other ligands. biochempeg.com Subsequent deprotection of the Boc group reveals a primary amine for further conjugation.
Limitations:
Harsh Deprotection: The requirement of strong acid (TFA) for Boc removal can be a limitation if the target molecule or other functional groups are acid-sensitive. biosynth.com In such cases, an Fmoc-protected linker would be preferable.
Metabolic Stability of PEG: While generally considered biocompatible, PEG linkers can be subject to metabolic cleavage, particularly through oxidation. sci-hub.se This can impact the in vivo stability and pharmacokinetic profile of the resulting conjugate.
Fixed Length: While the PEG12 length is often effective, it is not universally optimal. The ideal linker length is highly dependent on the specific target protein and E3 ligase pair in a PROTAC, and a fixed-length linker may not provide the necessary flexibility for every system. nih.govnih.gov
Exploration of Diverse Linker Lengths, End Functionalities, and Molecular Architectures in PROTAC and Bioconjugation Design
The linker is now recognized as a critical determinant of a PROTAC's efficacy, not merely an inert spacer. precisepeg.comnih.gov Research has moved beyond simple alkyl and PEG chains to explore a wide variety of linker designs to optimize performance.
Linker Length: The distance between the protein of interest (POI) and the E3 ligase is crucial for the formation of a stable and productive ternary complex. nih.gov
Studies have shown that linkers that are too short can prevent simultaneous binding to the POI and E3 ligase, leading to poor degradation. nih.gov For example, in developing a degrader for HaloTag, linkers with fewer than three PEG units were found to be minimally effective. nih.gov
Conversely, an optimal length can dramatically increase potency. In a study on Bruton's tyrosine kinase (BTK) degradation, PROTACs with five or more PEG units were effective, with a nine-unit PEG linker showing the highest potency. nih.gov
In some cases, linker length can even be tuned to achieve selectivity. A lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader. nih.gov
End Functionalities and Molecular Architectures: Beyond simple PEG chains, researchers are incorporating different chemical features to control the properties of the linker.
Rigid vs. Flexible Linkers: While flexible linkers like PEG and alkyl chains are common, more rigid structures incorporating elements like piperazine, triazole, or cycloalkane rings are being used. precisepeg.com Rigidity can pre-organize the PROTAC into a more favorable conformation for binding, reducing the entropic penalty of ternary complex formation. researchgate.net
Cleavable and Non-Cleavable Linkers: In the context of ADCs, linkers are designed to be either stable or to cleave under specific conditions (e.g., in the acidic environment of a lysosome or by specific enzymes in a tumor). broadpharm.commolecularcloud.org
Photoswitchable Linkers: Advanced designs include linkers with photoswitchable moieties, such as azobenzene, which allow for spatiotemporal control over PROTAC activity using light. precisepeg.com
| Linker Characteristic | Design Consideration | Reported Impact | Reference Example |
|---|---|---|---|
| Length | Varying number of PEG or alkyl units | Crucial for ternary complex stability and degradation efficiency. Can confer selectivity. | Optimal BTK degradation with a 9-unit PEG linker; selectivity for EGFR over HER2 achieved by adding one PEG unit. nih.govnih.gov |
| Composition | PEG vs. Alkyl chain | PEG enhances solubility; alkyl linkers can improve cell permeability but are more hydrophobic. | Exchange of a 9-atom alkyl chain for three PEG units inhibited CRBN degradation in one study. precisepeg.comnih.gov |
| Flexibility | Flexible (PEG, alkyl) vs. Rigid (alkynes, piperazine) | Rigid linkers can pre-organize the PROTAC for optimal binding, improving efficacy. | Macrocyclization of a linker improved selectivity and enhanced ternary complex formation. researchgate.net |
| Attachment Point | Varying the connection point on the warhead or anchor ligand | Significantly affects the geometry of the ternary complex and can alter degradation potency. | Changing the linker attachment site on an estradiol-based PROTAC altered its activity. nih.gov |
Emerging Applications in Targeted Protein Degradation Beyond PROTACs
The success of PROTACs has spurred the development of other chimeric molecules that co-opt cellular machinery for therapeutic purposes. PEG-based linkers, including structures analogous to this compound, are integral to many of these emerging technologies.
Lysosome-Targeting Chimeras (LYTACs): This technology targets extracellular and membrane-bound proteins for degradation. LYTACs consist of a ligand for the target protein linked to a ligand (often a glycan) that binds to the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), thereby directing the target protein to the lysosome for degradation. PEG linkers are commonly used to bridge the two components. jenkemusa.com
Molecular Glues: Unlike bifunctional PROTACs, molecular glues are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together. youtube.com While classic molecular glues are not designed with distinct linker domains, the principles of inducing protein-protein interactions are being applied to design novel degraders, where hydrophilic linkers could be incorporated to improve properties. rsc.org
Phosphorylation-Inducing Chimeras (PHICs): These molecules recruit kinases to a target protein to induce its phosphorylation, thereby modulating its activity. A linker connects a kinase-recruiting ligand to a POI-binding ligand, and PEG chains have been used to create functional PHICs. nih.govyoutube.com
Role of Computational Chemistry and Artificial Intelligence in the Design and Optimization of this compound-Derived Compounds
The traditional "trial and error" approach to linker design is time-consuming and resource-intensive. nih.gov Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to rationalize and accelerate the design of PROTACs and other chimeric molecules.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the conformational flexibility of linkers like the PEG12 chain in this compound. These simulations can predict the preferred shapes of the PROTAC in solution and provide insight into how the linker influences the formation and stability of the ternary complex. researchgate.netnih.gov Understanding the linker's tendency to fold or remain extended is crucial for predicting its performance.
Structure-Based Design: When crystal structures of the ternary complex are available, computational docking and modeling can be used to design linkers with optimal length and geometry to foster favorable protein-protein interactions between the POI and the E3 ligase. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI/ML models are being trained on existing PROTAC data to predict the degradation efficiency of new designs. Generative AI models can even design novel linkers or entire PROTAC molecules from scratch, optimizing for properties like predicted activity, solubility, and permeability. This approach has the potential to dramatically reduce the number of molecules that need to be synthesized and tested experimentally. nih.gov
Perspectives on Translating Academic Findings from this compound Research to Pre-clinical and Clinical Development
Moving a PROTAC from a laboratory discovery to a clinical candidate presents significant challenges, many of which are directly related to the molecule's structure, including its linker. wuxiapptec.comdrugdiscoverytrends.com While over 30 PROTACs are in clinical trials, none have yet reached the market, highlighting the hurdles in development. biochempeg.com
Metabolic Stability: The in vivo metabolism of PROTACs is complex. Cleavage of the linker is a common metabolic pathway, which can lead to the formation of two separate "metabolites" corresponding to the warhead and the E3 ligase ligand. sci-hub.sedrugdiscoverytrends.com These metabolites could potentially compete with the intact PROTAC for binding, reducing its efficacy. Therefore, understanding the metabolic fate of the linker is a critical part of preclinical safety and efficacy assessment.
Translational Hurdles: Preclinical models may not always predict human outcomes accurately. For instance, the expression levels of the targeted E3 ligase can differ between species, affecting the PROTAC's efficacy. wuxiapptec.com The journey from academic proof-of-concept to a viable drug requires extensive optimization of its absorption, distribution, metabolism, and excretion (ADME) properties, a process where the linker's design is paramount. sci-hub.sedrugdiscoverytrends.com Future strategies will likely involve more sophisticated linker designs and the use of advanced drug delivery systems to overcome these translational barriers. researchgate.net
Q & A
Basic Questions
Q. What are the structural components of Boc-NH-PEG12-CH2CH2COOH, and how do they influence its reactivity in bioconjugation?
- Answer : this compound consists of three key components:
- Boc-protected amine (t-Boc) : Provides temporary protection for the amine group, enabling selective deprotection under acidic conditions (e.g., TFA) for subsequent reactions .
- PEG12 spacer : A 12-unit polyethylene glycol chain that enhances solubility, reduces immunogenicity, and increases hydrodynamic volume, which is critical for avoiding steric hindrance in biomolecular interactions .
- Carboxylic acid (CH2CH2COOH) : Enables conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (e.g., EDC/NHS) .
Q. How do you purify this compound after synthesis or conjugation?
- Answer :
- Dialysis : Use a 1-3 kDa MWCO membrane to remove unreacted reagents in aqueous solutions .
- HPLC : Employ reverse-phase chromatography with acetonitrile/water gradients to separate PEG derivatives based on polarity .
- Precipitation : Add cold diethyl ether to precipitate PEG-containing compounds, followed by centrifugation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling this compound to amine-functionalized nanoparticles?
- Experimental Design :
- pH Control : Maintain pH 6–7 to balance amine reactivity (requires slight deprotonation) and minimize premature Boc deprotection (occurs below pH 4) .
- Coupling Agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with sulfo-NHS to stabilize the reactive intermediate and improve yield .
- Molar Ratio : A 3:1 excess of this compound over surface amines ensures efficient conjugation while minimizing aggregation .
Q. What strategies address contradictions in solubility data for this compound across studies?
- Analysis Framework :
- Variable Identification : Assess solvent purity (e.g., trace water in DMSO), temperature (PEG hydration is temperature-sensitive), and batch-to-batch variability in PEG chain length .
- Controlled Experiments : Compare solubility in deuterated solvents (e.g., D2O, d6-DMSO) using dynamic light scattering (DLS) to detect micelle formation .
- Literature Cross-Validation : Replicate protocols from studies reporting high solubility (e.g., 50 mg/mL in PBS) and adjust ionic strength to mimic original conditions .
Q. How does PEG12 chain length influence the efficacy of this compound in PROTAC design?
- Mechanistic Insight :
- Ternary Complex Formation : Longer PEG chains (e.g., PEG12 vs. PEG4) provide spatial flexibility, improving the proximity between the target protein and E3 ligase .
- Pharmacokinetics : PEG12 increases hydrodynamic radius, prolonging circulation time but potentially reducing tissue penetration .
Data Contradiction and Troubleshooting
Q. How to resolve inconsistent yields in Boc deprotection reactions?
- Root Cause Analysis :
- Acid Sensitivity : Incomplete deprotection may arise from insufficient TFA concentration (<50% v/v) or short reaction time (<1 hour) .
- Side Reactions : Competing hydrolysis of the PEG chain in strongly acidic conditions; monitor by FTIR for ester bond cleavage .
Q. Why do some studies report instability of the carboxylic acid group during storage?
- Hypothesis Testing :
- Hydrolysis : The carboxylic acid may esterify or decarboxylate under humid conditions. Test stability by storing aliquots at -20°C (dry) vs. 4°C (humid) and analyze via NMR .
- Oxidation : Exposure to light or oxygen radicals can degrade PEG chains. Use argon-purged vials and antioxidants (e.g., BHT) .
Methodological Guidance
Q. What criteria should guide the selection of PEG length (n=12) for specific applications?
- Decision Matrix :
- Solubility vs. Steric Effects : Shorter PEGs (n=4–8) improve solubility with minimal steric hindrance; longer chains (n=12–24) enhance biocompatibility for in vivo use .
- Conjugation Site : Terminal vs. internal PEG placement affects orientation; use molecular dynamics simulations to predict linker flexibility .
Q. How to design a controlled study evaluating the impact of PEGylation on protein stability?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
